molecular formula C20H20Cl2N2O4 B8750743 1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone CAS No. 11075-28-8

1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone

Cat. No. B8750743
M. Wt: 423.3 g/mol
InChI Key: SYZOCKFTUCTLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975459

Procedure details

1,4-Diaminoanthraquinone (20.00 g, 0.084 mole) was slurried in 200 ml of glacial acetic acid containing 12 ml of water. This mixture was heated to 50° C. and treated with 8.0 ml of epichlorohydrin. The reaction temperature was raised to between 90° and 100° C. and the remaining 32 ml of epichlorohydrin was dripped in slowly during 3.5 hours while maintaining this temperature range. A total of 40 ml (0.511 mole) of epichlorohydrin was added to the reaction mixture. After addition was complete, the external heating source was removed and the reaction mixture was allowed to cool to ambient temperature and stir overnight (about 16 hours). 200 ml of acetic acid containing 20% water was added to the reaction mixture and stirring was continued for 2 hours. The precipitated product was isolated by filtration. The filter-cake was rinsed with 20% aqueous acetic acid, followed by distilled water and then air-dried. This material was further dried in-vacuo over P2O5 to afford 19.08 g of 1,4-bis-(3-chloro-2-hydroxypropylamino)-9,10-anthracenedione.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][CH:3]=1.[OH2:19].[CH2:20]([CH:22]1[O:24][CH2:23]1)[Cl:21]>C(O)(=O)C>[Cl:21][CH2:20][CH:22]([OH:19])[CH2:23][NH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH:18][CH2:23][CH:22]([OH:24])[CH2:20][Cl:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
Quantity
32 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir overnight (about 16 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was raised to between 90° and 100° C.
CUSTOM
Type
CUSTOM
Details
slowly during 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining this temperature range
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the external heating source was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
ADDITION
Type
ADDITION
Details
200 ml of acetic acid containing 20% water was added to the reaction mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated by filtration
WASH
Type
WASH
Details
The filter-cake was rinsed with 20% aqueous acetic acid
DISTILLATION
Type
DISTILLATION
Details
by distilled water
CUSTOM
Type
CUSTOM
Details
air-dried
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This material was further dried in-vacuo over P2O5

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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